molecular formula C9H14BNO2 B12962660 (2-(tert-Butyl)pyridin-4-yl)boronic acid

(2-(tert-Butyl)pyridin-4-yl)boronic acid

Cat. No.: B12962660
M. Wt: 179.03 g/mol
InChI Key: AUKMAUQROCBPLU-UHFFFAOYSA-N
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Description

(2-(tert-Butyl)pyridin-4-yl)boronic acid is a boronic acid derivative featuring a pyridine ring substituted with a tert-butyl group at the 2-position and a boronic acid moiety at the 4-position. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, pharmaceuticals, and materials science products . The tert-butyl group introduces steric bulk, which may influence reactivity, solubility, and target binding in biological applications.

Properties

Molecular Formula

C9H14BNO2

Molecular Weight

179.03 g/mol

IUPAC Name

(2-tert-butylpyridin-4-yl)boronic acid

InChI

InChI=1S/C9H14BNO2/c1-9(2,3)8-6-7(10(12)13)4-5-11-8/h4-6,12-13H,1-3H3

InChI Key

AUKMAUQROCBPLU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C(C)(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tert-Butyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method starts with 2-bromo-4-tert-butylpyridine, which undergoes a halogen-metal exchange reaction with a metalation reagent such as n-butyllithium. The resulting organometallic intermediate is then treated with a boronic acid ester to form the desired boronic acid .

Industrial Production Methods

Industrial production methods for (2-(tert-Butyl)pyridin-4-yl)boronic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2-(tert-Butyl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(2-(tert-Butyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(tert-Butyl)pyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the coupling of this group with an aryl or vinyl halide, forming a new carbon-carbon bond . The molecular targets and pathways involved in other applications, such as medicinal chemistry, are still under investigation and may vary depending on the specific context .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Electronic Features

The tert-butyl group distinguishes (2-(tert-Butyl)pyridin-4-yl)boronic acid from other pyridinyl boronic acids. Key comparisons include:

Table 1: Structural Comparison of Pyridinyl Boronic Acids
Compound Name Substituent Electronic Effects Steric Hindrance Key Applications
(2-(tert-Butyl)pyridin-4-yl)boronic acid tert-butyl (2-position) Moderate electron-donating High Suzuki coupling, enzyme inhibition (inferred)
(2-Methylpyridin-4-yl)boronic acid Methyl (2-position) Weak electron-donating Low Suzuki coupling
(2-Bromopyridin-4-yl)boronic acid Bromo (2-position) Electron-withdrawing Moderate Halogenated intermediates
(4-(Pyridin-2-yl)phenyl)boronic acid Pyridinyl (para) Electron-withdrawing Low Fluorescent materials

Key Observations :

  • Electronic Effects : Unlike electron-withdrawing groups (e.g., bromo), the tert-butyl group donates electrons weakly, which may stabilize the boronic acid during reactions .

Biological Activity

(2-(tert-Butyl)pyridin-4-yl)boronic acid is a member of the boronic acid family, which has garnered attention due to its diverse applications in organic synthesis and potential therapeutic roles in medicinal chemistry. This article delves into the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

Molecular Formula : C10H14BNO3
Molecular Weight : 195.03 g/mol
IUPAC Name : 2-(tert-butyl)pyridin-4-ylboronic acid
CAS Number : 2225172-06-3

The compound features a pyridine ring substituted with a tert-butyl group and a boronic acid functional group, which enhances its reactivity and utility in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions.

Biological Activity Overview

While specific biological activities of (2-(tert-Butyl)pyridin-4-yl)boronic acid are not extensively documented, boron-containing compounds are known to interact with biological systems, suggesting potential therapeutic effects.

  • Proteasome Inhibition : Boronic acids have been recognized for their ability to inhibit proteasomes, which play a crucial role in protein degradation. This inhibition can lead to the accumulation of pro-apoptotic proteins, enhancing cell death in cancer cells .
  • Cell Signaling Modulation : Research indicates that compounds with boronic acid moieties can modulate various signaling pathways involved in cell growth and survival, potentially providing therapeutic benefits against diseases characterized by dysregulated proliferation.
  • Neuroprotective Effects : Some studies suggest that boron-containing compounds may protect neuronal cells from neurotoxic agents, indicating their potential as neuroprotective agents.

Anticancer Activity

A comparative analysis of similar boronic acid compounds indicates that (2-(tert-Butyl)pyridin-4-yl)boronic acid may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest:

Compound NameIC50 (µM)Mechanism of Action
Compound A0.56Tubulin polymerization inhibition
Compound B1.0Apoptosis induction via caspase activation
(2-(tert-Butyl)pyridin-4-yl)boronic acidTBDPotentially similar mechanisms as above

The exact IC50 value for (2-(tert-Butyl)pyridin-4-yl)boronic acid remains to be determined through further experimental studies.

In Vivo Studies

In vivo studies involving boron-rich nanoparticles have shown promising results regarding liver-targeting capabilities without significant toxicity. These findings imply that derivatives of boronic acids could be engineered for targeted drug delivery systems in cancer therapy .

Applications in Medicinal Chemistry

The unique structure of (2-(tert-Butyl)pyridin-4-yl)boronic acid positions it as a lead compound for developing new pharmaceuticals. Its potential applications include:

  • Cancer Therapeutics : Due to its ability to modulate apoptosis and inhibit tumor growth.
  • Neuroprotective Agents : For conditions involving neurodegeneration.
  • Drug Delivery Systems : Leveraging its interactions with biological molecules for targeted therapies.

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